N-(2-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]acetamide
Overview
Description
N-(2-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a sulfanyl group attached to an acetamide moiety, with two methylbenzyl groups attached to the nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzylamine and 4-methylbenzyl chloride.
Formation of Intermediate: 2-methylbenzylamine is reacted with chloroacetyl chloride to form N-(2-methylbenzyl)chloroacetamide.
Substitution Reaction: The intermediate N-(2-methylbenzyl)chloroacetamide is then reacted with 4-methylbenzyl mercaptan in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylbenzyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide: Similar structure with a chlorine atom instead of a methyl group.
N-(2-methylbenzyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
N-(2-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]acetamide is unique due to the presence of two methylbenzyl groups, which may confer distinct steric and electronic properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall chemical behavior.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14-7-9-16(10-8-14)12-21-13-18(20)19-11-17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOUWIQGJCVRKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NCC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160702 | |
Record name | N-[(2-Methylphenyl)methyl]-2-[[(4-methylphenyl)methyl]thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001160702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428497-72-7 | |
Record name | N-[(2-Methylphenyl)methyl]-2-[[(4-methylphenyl)methyl]thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428497-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Methylphenyl)methyl]-2-[[(4-methylphenyl)methyl]thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001160702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.